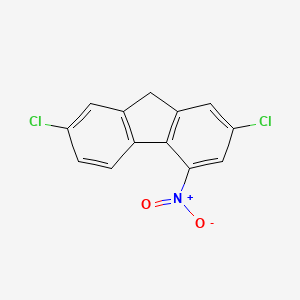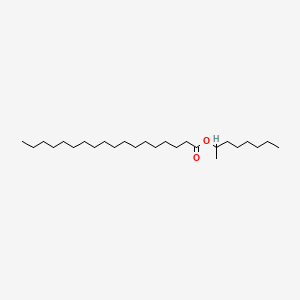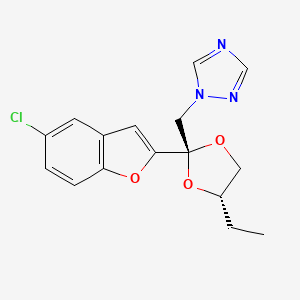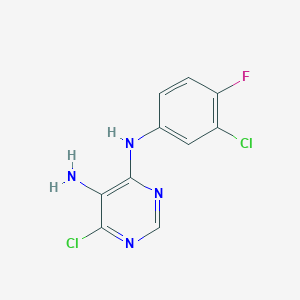
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride typically involves a multi-step process. The initial step often includes the reaction of 2,5-dimethoxybenzaldehyde with diethylamine to form an intermediate compound. This intermediate is then subjected to a series of reactions, including reduction and alkylation, to produce the final product. The reaction conditions usually involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can result in a variety of products depending on the functional groups involved.
Applications De Recherche Scientifique
3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems and its interactions with different biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and its mechanism of action in the human body.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but research suggests that it may influence various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-phenylbutan-1-ol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-propanol
- 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-ethanol
Uniqueness
Compared to similar compounds, 3-Diethylamino-1-(2,5-dimethoxyphenyl)-1-butanol hydrochloride is unique due to its specific structure and the presence of the diethylamino and dimethoxyphenyl groups
Propriétés
Numéro CAS |
67114-83-4 |
|---|---|
Formule moléculaire |
C16H28ClNO3 |
Poids moléculaire |
317.8 g/mol |
Nom IUPAC |
[4-(2,5-dimethoxyphenyl)-4-hydroxybutan-2-yl]-diethylazanium;chloride |
InChI |
InChI=1S/C16H27NO3.ClH/c1-6-17(7-2)12(3)10-15(18)14-11-13(19-4)8-9-16(14)20-5;/h8-9,11-12,15,18H,6-7,10H2,1-5H3;1H |
Clé InChI |
CSHNCPYQPJQTFG-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)C(C)CC(C1=C(C=CC(=C1)OC)OC)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


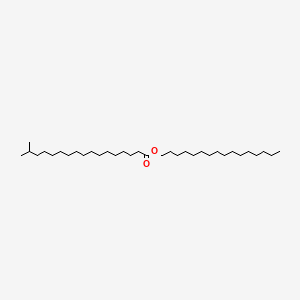
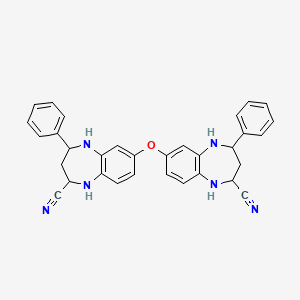
![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)

![Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-](/img/structure/B13776062.png)
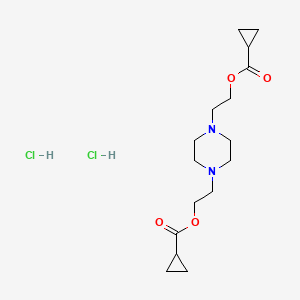
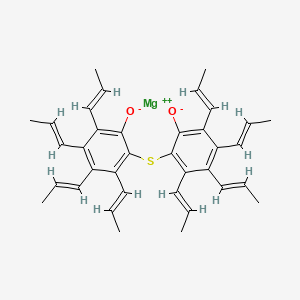
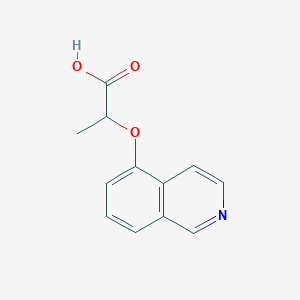
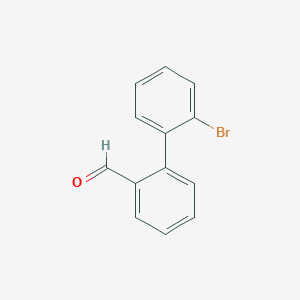
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
